molecular formula C10H8BrNO B1604123 7-Bromo-6-methoxyisoquinoline CAS No. 666735-07-5

7-Bromo-6-methoxyisoquinoline

Cat. No. B1604123
M. Wt: 238.08 g/mol
InChI Key: SALVVNBIQORSAL-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyisoquinoline is a chemical compound used in scientific research . It has a molecular formula of C10H8BrNO .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methoxyisoquinoline is complex and contributes to its importance in the field of scientific research. The InChI code for this compound is 1S/C10H8BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h2-6H,1H3 .

Scientific Research Applications

Synthesis and Structural Studies

7-Bromo-6-methoxyisoquinoline plays a significant role in the field of chemical synthesis. It has been utilized in the synthesis of various bromoisoquinolines, demonstrating its importance in the construction of complex organic molecules. For instance, the compound has been used in the synthesis of 8-bromoisoquinolines, indicating its versatility in forming different brominated isoquinoline structures (Armengol, Helliwell, & Joule, 2000). Additionally, its involvement in the formation of secondary amine-BH3 complexes and the crystal structure of related compounds underlines its significance in structural chemistry.

Cytotoxic and Antitumor Properties

In the realm of biomedical research, 7-Bromo-6-methoxyisoquinoline has shown potential in developing treatments for cancer. Synthesized derivatives of this compound have displayed moderate to high cytotoxicity against various cancer cell lines, including gastric adenocarcinoma and leukemia cells. Notably, certain derivatives, such as 7-Amino-6-bromoisoquinoline-5,8-quinone, have exhibited promising antitumor activity, underscoring the therapeutic potential of this compound in oncology (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Antimicrobial Activity

The antimicrobial properties of derivatives of 7-Bromo-6-methoxyisoquinoline have been explored, particularly against Mycobacterium tuberculosis. A series of derivatives have been synthesized and evaluated for their antimycobacterial activity, providing a potential avenue for the development of new treatments for tuberculosis. This application is significant given the ongoing need for effective antimicrobial agents (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).

Marine Natural Products

Investigations into marine natural products have also involved 7-Bromo-6-methoxyisoquinoline. For example, compounds structurally related to this chemical have been isolated from red algae, indicating its presence in marine ecosystems. These findings contribute to the understanding of natural product chemistry and the potential discovery of novel bioactive substances (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Safety And Hazards

7-Bromo-6-methoxyisoquinoline is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-bromo-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVVNBIQORSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630337
Record name 7-Bromo-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methoxyisoquinoline

CAS RN

666735-07-5
Record name Isoquinoline, 7-bromo-6-methoxy-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-6-methoxyisoquinoline
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Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (10.0 g) was dissolved in benzene (100 ml) to prepare a solution. 2,2-Dimethoxy-ethylamine (4.89 g) was added to the solution, and the mixture was heated under reflux overnight. The solvent was removed by distillation under the reduced pressure, and the residue was then dissolved in tetrahydrofuran (100 ml) to prepare a solution which was then cooled to −10° C. Ethyl chloroformate (5.05 g) and trimethyl phosphite (6.92 g) were added thereto, and the mixture was stirred at room temperature overnight. The solvent was removed by distillation under the reduced pressure, the residue was then dissolved in dichloromethane (100 ml) to prepare a solution. Titanium tetrachloride (53.0 g) was added to the solution, and the mixture was heated under reflux for 36 hr. The reaction solution was cooled to room temperature, was then neutralized with a 1 N aqueous sodium hydroxide solution, and was extracted with 3 N hydrochloric acid. The aqueous layer was made basic with a 3 N aqueous sodium hydroxide solution, was then extracted with dichloromethane, and the solvent was removed by distillation under the reduced pressure to give 7-bromo-6-methoxyisoquinoline (2.90 g, yield 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
5.05 g
Type
reactant
Reaction Step Three
Quantity
6.92 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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